Flambalactone

概要

説明

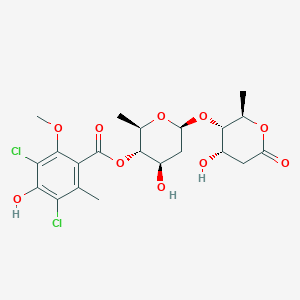

フランバクトンは、抗生物質フランバマイシンのメタノール分解によって生成される分解産物です。 分子式はC21H26Cl2O10、分子量は509.33 g/molの複雑な有機化合物です 。フランバクトンは、その独特の化学構造と生物活性で知られており、さまざまな科学研究分野で注目されています。

作用機序

フランバクトンの作用機序は、細菌細胞との相互作用を含みます。フランバマイシンの分解産物として、フランバクトンは、親化合物の抗生物質の性質の一部を保持しています。細菌細胞壁を標的にし、その完全性を破壊し、細胞死をもたらします。 このプロセスに関与する具体的な分子標的と経路はまだ調査中ですが、フランバクトンは、必須の細菌細胞壁成分の合成を妨げると考えられています .

生化学分析

Biochemical Properties

Flambalactone plays a crucial role in biochemical reactions, particularly as a degradation product of flambamycin. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound is known to interact with bacterial enzymes, inhibiting their activity and thus contributing to its antibacterial properties . The nature of these interactions often involves binding to the active sites of enzymes, thereby preventing their normal function.

Cellular Effects

This compound has been observed to affect various types of cells and cellular processes. In bacterial cells, it disrupts normal cellular functions by inhibiting essential enzymes, leading to cell death . This compound also influences cell signaling pathways, gene expression, and cellular metabolism, making it a potent antibacterial agent.

Molecular Mechanism

The mechanism of action of this compound involves binding interactions with biomolecules, particularly enzymes. By binding to the active sites of these enzymes, this compound inhibits their activity, leading to a disruption of normal cellular processes . This inhibition can result in changes in gene expression and cellular metabolism, contributing to its antibacterial effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods . Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in bacterial cells, where it continues to inhibit enzyme activity and disrupt cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits potent antibacterial activity without significant toxic effects. At higher doses, this compound can cause adverse effects, including toxicity and disruption of normal cellular functions . Threshold effects have been observed, indicating that there is a specific dosage range within which this compound is most effective and least harmful.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to its degradation from flambamycin. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . These interactions are crucial for its antibacterial activity, as they disrupt normal metabolic processes in bacterial cells.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence its localization and accumulation, ensuring that it reaches its target sites within bacterial cells . The transport and distribution of this compound are essential for its effectiveness as an antibacterial agent.

Subcellular Localization

This compound is localized within specific subcellular compartments, where it exerts its activity. Targeting signals and post-translational modifications direct this compound to these compartments, ensuring its proper function . The subcellular localization of this compound is crucial for its ability to inhibit bacterial enzymes and disrupt cellular processes.

準備方法

合成経路と反応条件

フランバクトンは主に、フランバマイシンのメタノール分解によって合成されます。 このプロセスでは、フランバマイシンをメタノール性塩酸と処理することにより、フランバクトンと共に、メチルフランベート、フランバトリオースイソブチレート、フランバテトロースイソブチレートなどの関連する他の化合物も生成されます .

工業生産方法

フランバクトンの工業生産方法は詳しく文書化されていませんが、合成は通常、実験室での調製と同じ原理に従います。このプロセスは、特定の反応条件下でメタノール性塩酸を使用してフランバマイシンを制御された分解し、フランバクトンの選択的な生成を確保します。

化学反応の分析

反応の種類

フランバクトンは、次のようなさまざまな化学反応を起こします。

酸化: フランバクトンは、特定の条件下で酸化されて酸化誘導体を生成することができます。

還元: 還元反応によって、フランバクトンは異なる化学的性質を持つ還元型に変換することができます。

置換: フランバクトンを含む置換反応によって、さまざまな置換誘導体を生成することができます。

一般的な試薬と条件

酸化: 過マンガン酸カリウムや三酸化クロムなどの一般的な酸化剤を使用することができます。

還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が一般的に使用されます。

置換: 置換反応には、通常、ハロゲンやアルキル化剤などの試薬が制御された条件下で使用されます。

生成される主要な生成物

これらの反応から生成される主要な生成物には、それぞれ異なる化学的および生物学的性質を持つ、さまざまな酸化、還元、および置換誘導体のフランバクトンが含まれます。

科学研究アプリケーション

フランバクトンは、次のようないくつかの科学研究アプリケーションがあります。

化学: フランバクトンは、抗生物質の分解産物とその化学的性質を研究するためのモデル化合物として使用されます。

生物学: 抗生物質の分解産物が生物系に与える影響を理解するために、生物学的研究で使用されます。

医学: フランバクトンに関する研究は、新しい抗生物質の開発と抗生物質耐性機構の理解に貢献しています。

科学的研究の応用

Flambalactone has several scientific research applications, including:

Chemistry: this compound is used as a model compound to study the degradation products of antibiotics and their chemical properties.

Biology: It is utilized in biological studies to understand the effects of antibiotic degradation products on biological systems.

Medicine: Research on this compound contributes to the development of new antibiotics and the understanding of antibiotic resistance mechanisms.

Industry: This compound is used in the pharmaceutical industry for the synthesis of novel compounds with potential therapeutic applications .

類似化合物との比較

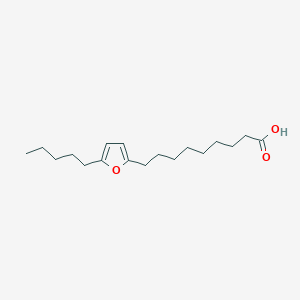

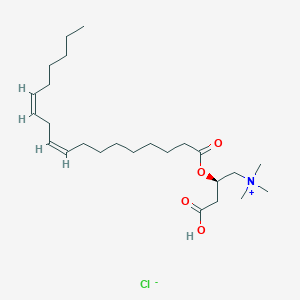

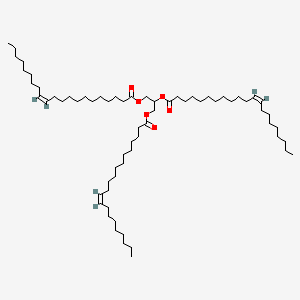

類似化合物

- メチルフランベート

- フランバトリオースイソブチレート

- フランバテトロースイソブチレート

比較

フランバクトンは、その特定の化学構造と生物活性により、類似の化合物の中でもユニークです。メチルフランベート、フランバトリオースイソブチレート、およびフランバテトロースイソブチレートもフランバマイシンの分解産物ですが、フランバクトンは、研究に特に役立つ独自の特性を示しています。 そのユニークな構造により、細菌細胞との特定の相互作用が可能になり、抗生物質の分解と耐性機構の研究に有効な化合物となっています .

特性

IUPAC Name |

[(2R,3S,4R,6S)-4-hydroxy-6-[(2R,3S,4S)-4-hydroxy-2-methyl-6-oxooxan-3-yl]oxy-2-methyloxan-3-yl] 3,5-dichloro-4-hydroxy-2-methoxy-6-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26Cl2O10/c1-7-14(20(29-4)16(23)17(27)15(7)22)21(28)33-19-9(3)31-13(6-11(19)25)32-18-8(2)30-12(26)5-10(18)24/h8-11,13,18-19,24-25,27H,5-6H2,1-4H3/t8-,9-,10+,11-,13+,18-,19-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEQMHPZSTDGUFI-PYKLTZRRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2C(OC(=O)CC2O)C)O)OC(=O)C3=C(C(=C(C(=C3OC)Cl)O)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]([C@@H](C[C@@H](O1)O[C@@H]2[C@H](OC(=O)C[C@@H]2O)C)O)OC(=O)C3=C(C(=C(C(=C3OC)Cl)O)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26Cl2O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

509.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9Z-octadecenoic acid, 1-[[(1-oxodecyl)oxy]methyl]-1,2-ethanediyl ester](/img/structure/B3026232.png)

![(3beta)-cholest-5-en-3-ol 3-[N-[2-[(2-hydroxyethyl)amino]ethyl]carbamate]](/img/structure/B3026235.png)

![[(2S,7R,11R,15S,19S,22S,26S,30R,34R,38S,43R,47R,51S,55S,58S,62S,66R,70R)-38-[[[(2,3-dihydroxypropoxy)hydroxyphosphinyl]oxy]methyl]-7,11,15,19,22,26,30,34,43,47,51,55,58,62,66,70-hexadecamethyl-1,4,37,40-tetraoxacyclodoheptacont-2-yl]methyl beta-L-gulopyranoside](/img/structure/B3026238.png)